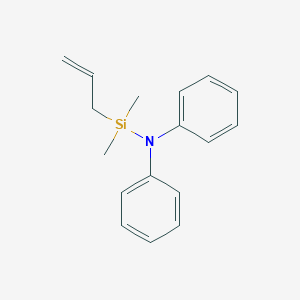
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as diphenylpropylsilanamine and is a member of the silanamine family. It is a crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is its versatility as a reagent in organic synthesis. It has been shown to be effective in a wide range of reactions, making it a valuable tool for synthetic chemists. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. One potential direction is the development of new synthetic methods that can produce the compound more efficiently. Another area of research could be the exploration of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of diphenylpropylamine with chlorosilane. This reaction yields the desired product along with hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- has been extensively studied for its potential applications in various fields. One of the key areas of research has been in the field of organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including heterocycles and natural products.
Eigenschaften
CAS-Nummer |
126235-53-8 |
|---|---|
Produktname |
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- |
Molekularformel |
C17H21NSi |
Molekulargewicht |
267.44 g/mol |
IUPAC-Name |
N-[dimethyl(prop-2-enyl)silyl]-N-phenylaniline |
InChI |
InChI=1S/C17H21NSi/c1-4-15-19(2,3)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h4-14H,1,15H2,2-3H3 |
InChI-Schlüssel |
JKAMOSUBTMIWPI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
ADMSDPA allyldimethylsilyl-N,N-diphenylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)